1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone
Description
Propriétés
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O3/c1-25-17-5-3-4-14(19(17)26-2)16-10-15(22-23(16)18(24)11-21)12-6-8-13(20)9-7-12/h3-9,16H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADSLKUWFUMGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCl)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through a multi-step process that typically involves the formation of a pyrazole ring via cyclocondensation reactions. The synthesis often begins with the appropriate chalcone derivatives and proceeds through several chemical transformations, including nucleophilic substitutions and cyclization reactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent. The following sections detail specific biological activities and mechanisms of action.
Anti-inflammatory Activity
Research indicates that derivatives of the pyrazole nucleus exhibit significant anti-inflammatory effects. For instance, compounds similar to 1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al., certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .
Analgesic Properties
The analgesic properties of this compound have also been investigated. In vivo studies using carrageenan-induced rat paw edema models revealed that some pyrazole derivatives exhibited significant pain relief comparable to ibuprofen. Specific derivatives showed efficacy rates ranging from 70% to 78% in pain models .
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. Studies have demonstrated that similar pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds were tested against human cancer cell lines with results indicating a marked reduction in cell viability .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytokine Inhibition : The ability to inhibit pro-inflammatory cytokines contributes significantly to its anti-inflammatory effects.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins and caspase activation.
- Enzyme Inhibition : Some studies suggest that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, further supporting their anti-inflammatory properties .
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
Key Observations :
- The target compound shares the 3,4-dihydropyrazole core with the analog in , but differs in substituents (chloroethanone vs. phenyl group).
- Oxadiazole derivatives (e.g., ) exhibit similar bromophenyl and methoxyphenyl substituents but replace the pyrazole core with a 1,3,4-oxadiazole ring, which may enhance metabolic stability.
- Substituent positions (e.g., 2,3-dimethoxy vs. 3,4-dimethoxy) influence electronic properties and binding interactions .
Spectroscopic Data Comparison:
Table 2: Melting Points and IR Data of Analogous Compounds
Notes:
- The target compound’s chloroethanone group would likely exhibit a C=O stretch near 1680–1700 cm⁻¹, similar to oxadiazole derivatives .
- Methoxy groups typically show C-O stretches between 1220–1270 cm⁻¹, consistent across analogs .
Table 3: Anti-Inflammatory Activity and Toxicity of Analogous Compounds
Key Findings :
- Oxadiazole derivatives with bromophenyl and methoxyphenyl groups show anti-inflammatory activity comparable to indomethacin .
- Lower severity index (SI) values for oxadiazoles (0.75–0.83 vs. 2.67 for indomethacin) suggest reduced gastrointestinal toxicity .
- The target compound’s pyrazole core and chloroethanone group may similarly modulate cyclooxygenase (COX) enzymes, though experimental validation is required.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. Key steps include:
- Precursor preparation : Start with 4-bromophenylhydrazine and 2,3-dimethoxyacetophenone to form the pyrazoline core.
- Chloroacetylation : Introduce the 2-chloroethanone group using chloroacetyl chloride under anhydrous conditions (e.g., THF, 0–5°C) .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 hydrazine:ketone) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>70%).
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Verify substituent integration ratios (e.g., 4-bromophenyl aromatic protons at δ 7.4–7.6 ppm; methoxy groups as singlets at δ 3.8–3.9 ppm).
- ¹³C NMR : Identify carbonyl signals (C=O at ~200 ppm) and dihydropyrazole carbons (sp³ hybridized, 50–70 ppm).
- IR : Confirm C=O stretch (~1680 cm⁻¹) and C-Br bond (~560 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .
Q. What are the best practices for resolving contradictions in crystallographic data during refinement?
- Methodological Answer : Use SHELXL for refinement:
- Data validation : Check for outliers using Rint and Rsigma. If discrepancies arise (e.g., thermal motion mismatches), apply restraints to bond lengths/angles based on similar structures .
- Twinned data : Employ the TWIN/BASF commands in SHELXL to model twinning, especially if the Flack parameter indicates non-centrosymmetric space groups .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- DFT modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Compare with XRD data to validate bond angles/distances .
- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., microbial enzymes). Set grid boxes around active sites (20 ų) and run 50 genetic algorithm iterations for pose validation .
Q. What experimental design considerations are critical for assessing the compound’s stability under long-term storage or assay conditions?
- Methodological Answer :
- Degradation monitoring : Store samples in amber vials at –20°C under argon to prevent photolytic/oxidative degradation. Use HPLC (C18 column, acetonitrile/water mobile phase) to track purity over time .
- Matrix effects : In bioassays, include control samples with inert matrices (e.g., DMSO) to distinguish compound degradation from matrix interactions .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during structural derivatization?
- Methodological Answer :
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